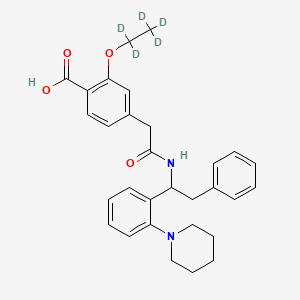
2-Desisopropyl-2-phenyl Repaglinide-d5 (Repaglinide Impurity)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Desisopropyl-2-phenyl Repaglinide-d5 (Repaglinide Impurity) is a biochemical compound used primarily in proteomics research. It has a molecular formula of C30H29D5N2O4 and a molecular weight of 491.63 . This compound is a deuterated form of Repaglinide, a medication used to treat type 2 diabetes by stimulating insulin release from the pancreas.
准备方法
The preparation of 2-Desisopropyl-2-phenyl Repaglinide-d5 involves synthetic routes that include the incorporation of deuterium atoms. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. general methods for synthesizing deuterated compounds involve the use of deuterated reagents and solvents under controlled conditions to ensure the incorporation of deuterium atoms into the desired molecular structure .
化学反应分析
2-Desisopropyl-2-phenyl Repaglinide-d5 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学研究应用
2-Desisopropyl-2-phenyl Repaglinide-d5 is used in various scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to study the behavior of deuterated compounds.
Biology: It is used in proteomics research to study protein interactions and functions.
Medicine: It is used in pharmacokinetic studies to understand the metabolism and distribution of deuterated drugs.
Industry: It is used in the development of new pharmaceuticals and in quality control processes.
作用机制
The mechanism of action of 2-Desisopropyl-2-phenyl Repaglinide-d5 involves its interaction with molecular targets and pathways similar to those of Repaglinide. It stimulates the release of insulin from the pancreas by binding to the sulfonylurea receptor on the pancreatic beta cells. This binding triggers a series of intracellular events that lead to the opening of calcium channels and the influx of calcium ions, which ultimately results in insulin secretion .
相似化合物的比较
2-Desisopropyl-2-phenyl Repaglinide-d5 is unique due to its deuterated nature, which provides distinct advantages in research applications. Similar compounds include:
Repaglinide: The non-deuterated form used in the treatment of type 2 diabetes.
Deuterated Repaglinide: Other deuterated analogs of Repaglinide used in pharmacokinetic studies.
Sulfonylureas: A class of compounds that stimulate insulin release by binding to the sulfonylurea receptor.
The uniqueness of 2-Desisopropyl-2-phenyl Repaglinide-d5 lies in its specific deuterium incorporation, which enhances its stability and provides valuable insights in research .
生物活性
2-Desisopropyl-2-phenyl Repaglinide-d5 is a significant impurity of the antidiabetic drug repaglinide, which is primarily used for managing type 2 diabetes. Understanding the biological activity of this compound is crucial for evaluating its safety and efficacy in pharmaceutical formulations. This article reviews the biological activity, stability, and potential effects of this impurity based on diverse sources.
Chemical Stability and Degradation
Repaglinide, including its impurities, can degrade under various conditions, impacting its biological activity. Studies have shown that repaglinide undergoes significant degradation in acidic and oxidative environments, with various degradation products identified through advanced analytical techniques such as LC-MS. For instance, repaglinide's degradation kinetics were observed to follow first-order kinetics under stress conditions like high temperature and humidity, indicating that impurities like 2-Desisopropyl-2-phenyl Repaglinide-d5 may also form under similar conditions .
Biological Activity
The biological activity of 2-Desisopropyl-2-phenyl Repaglinide-d5 can be inferred from its structural similarity to repaglinide. Repaglinide acts as a rapid-acting insulin secretagogue that stimulates insulin release from pancreatic beta cells by inhibiting ATP-sensitive potassium channels. The presence of impurities can alter the pharmacodynamics of the primary drug, potentially affecting its efficacy and safety profile.
Case Studies and Research Findings
- Impurity Profiles : A study identified several impurities in repaglinide batches, including 2-Desisopropyl-2-phenyl Repaglinide-d5, at concentrations below 0.1%. The presence of these impurities was found to influence the overall pharmacological profile of repaglinide .
- Clinical Impact : In clinical settings, impurities have been associated with adverse effects or reduced therapeutic efficacy. The FDA emphasizes stringent controls on impurity levels in active pharmaceutical ingredients (APIs) to ensure patient safety .
- Stability Studies : Research has shown that repaglinide's stability can be compromised by excipients used in formulations, which may also affect the stability and activity of impurities like 2-Desisopropyl-2-phenyl Repaglinide-d5 .
Data Table: Summary of Biological Activity Studies
属性
IUPAC Name |
4-[2-oxo-2-[[2-phenyl-1-(2-piperidin-1-ylphenyl)ethyl]amino]ethyl]-2-(1,1,2,2,2-pentadeuterioethoxy)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H34N2O4/c1-2-36-28-20-23(15-16-25(28)30(34)35)21-29(33)31-26(19-22-11-5-3-6-12-22)24-13-7-8-14-27(24)32-17-9-4-10-18-32/h3,5-8,11-16,20,26H,2,4,9-10,17-19,21H2,1H3,(H,31,33)(H,34,35)/i1D3,2D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHMMEOVDUOZDJA-ZBJDZAJPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CC(=O)NC(CC2=CC=CC=C2)C3=CC=CC=C3N4CCCCC4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=C(C=CC(=C1)CC(=O)NC(CC2=CC=CC=C2)C3=CC=CC=C3N4CCCCC4)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H34N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













